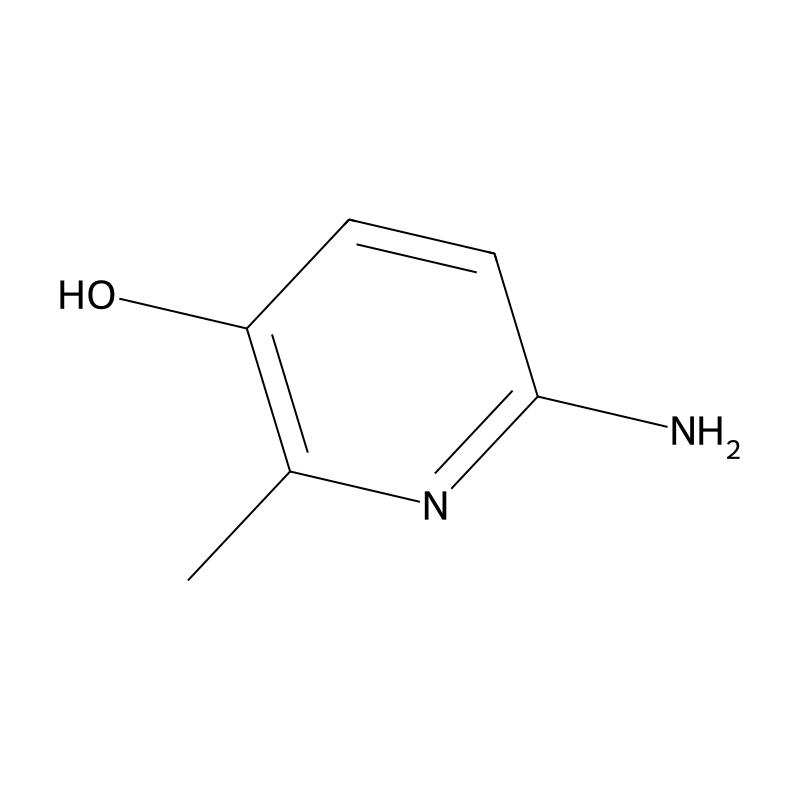6-Amino-2-methylpyridin-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Amino-2-methylpyridin-3-ol, also known as 6-Amino-2-methyl-3-hydroxypyridine, is a pyridinol derivative characterized by the presence of an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its chemical formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. This compound appears as a colorless solid, soluble in both water and organic solvents. It has a melting point of approximately 146-147 °C and exhibits stability under neutral to slightly acidic conditions, though it can undergo hydrolysis in basic environments.
- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
- Condensation reactions: It can react with aldehydes and ketones to form imines or related compounds.
- Reduction reactions: The compound can be reduced to yield other derivatives, such as alcohols or amines.
Specific synthetic routes include the reaction of 2-methyl-3-hydroxypyridine with cyanamide and ammonium chloride, or the reduction of 3-bromo-2-methoxypyridine using sodium azide .
Research indicates that 6-Amino-2-methylpyridin-3-ol exhibits significant biological activities:
- Antibacterial properties: It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
- Antifungal activity: The compound is effective against fungi such as Candida albicans.
- Antitumor effects: Studies suggest it may inhibit certain cancer cell lines, indicating potential in cancer therapy.
- Anti-inflammatory properties: It has been noted for its ability to reduce inflammation in various models.
These biological activities suggest its potential as a lead compound in drug development, particularly for treating conditions like Alzheimer's disease.
Several methods have been developed for synthesizing 6-Amino-2-methylpyridin-3-ol:
- Cyanamide Reaction: Reacting 2-methyl-3-hydroxypyridine with cyanamide and ammonium chloride.
- Reduction of Nitropyridine: Hydrogenation of 6-methyl-2-nitropyridine using palladium on carbon as a catalyst.
- Aldehyde Reaction: Condensation of 6-methylpyridin-3-aldehyde with hydroxylamine .
These methods provide efficient pathways to obtain this compound with high yields.
6-Amino-2-methylpyridin-3-ol has various applications across different fields:
- Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
- Material Science: The compound is being explored for use in creating novel materials such as polymers and dendrimers due to its unique chemical structure.
- Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the production of other pyridine derivatives .
Studies on the interactions of 6-Amino-2-methylpyridin-3-ol with biological systems have highlighted its potential mechanisms of action:
- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial and fungal metabolism.
- Cellular Pathways: Research is ongoing to elucidate how this compound affects cellular pathways related to inflammation and cancer progression.
These interactions are crucial for understanding its therapeutic potential.
Several compounds share structural similarities with 6-Amino-2-methylpyridin-3-ol. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-Hydroxy-6-methylpyridine | 1121-78-4 | Exhibits strong UV absorption; used in dyes. |
| 2-Amino-6-methylpyridin-3-thiol | 20348-16-7 | Contains a thiol group; potential antioxidant. |
| 3-Methoxy-6-(trifluoromethyl)pyridin–2–amine | 1228898–19–8 | Fluorinated derivative; altered reactivity. |
| 6-Methylpyridin–3–ol | 15128–90–2 | Similar structure; used as an industrial raw material. |
The uniqueness of 6-Amino-2-methylpyridin-3-ol lies in its specific amino and hydroxyl functional groups, which contribute to its distinct biological activities compared to these similar compounds .








